molecular formula C28H30ClN3O4 B4186041 3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4186041
M. Wt: 508.0 g/mol
InChI Key: WJSVPJCPWUZNRI-UHFFFAOYSA-N
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Description

“3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid” is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” typically involves multi-step organic reactions. The process may start with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, followed by the introduction of the piperidinyl and phenyl groups through amide bond formation. Reaction conditions often include the use of coupling reagents such as EDCI or DCC, and bases like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

    Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidinyl group suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may allow it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking.

Comparison with Similar Compounds

Similar Compounds

  • **3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • **this compound

Properties

IUPAC Name

3-[[3-[(5-chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN3O4/c1-16-5-8-19(29)14-22(16)31-26(33)21-15-20(9-10-23(21)32-11-3-2-4-12-32)30-27(34)24-17-6-7-18(13-17)25(24)28(35)36/h5-10,14-15,17-18,24-25H,2-4,11-13H2,1H3,(H,30,34)(H,31,33)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSVPJCPWUZNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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